2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Description
BenchChem offers high-quality 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethyl-1-[6-(2-trimethylsilylethynyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2Si/c1-17(2,3)16(20)19-10-11-21-15-14(19)8-7-13(18-15)9-12-22(4,5)6/h7-8H,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTIBXLCZWYECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112038 | |
| Record name | 1-[2,3-Dihydro-6-[2-(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-09-8 | |
| Record name | 1-[2,3-Dihydro-6-[2-(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,3-Dihydro-6-[2-(trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Synthesis
The compound is synthesized through a multi-step process involving the introduction of a trimethylsilyl (TMS) ethynyl group to a pyrido[2,3-b][1,4]oxazine framework. The synthetic pathway typically includes:
- Formation of the Pyrido[2,3-b][1,4]oxazine Core : This involves cyclization reactions that create the heterocyclic structure.
- Introduction of the TMS Ethynyl Group : The TMS group is added using traditional coupling reactions.
- Final Modification : The compound is then modified to achieve the desired propanone structure.
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[2,3-b][1,4]oxazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 showed notable sensitivity to compounds similar to 2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one.
- Mechanism of Action : These compounds may exert their effects through inhibition of key cellular pathways involved in cancer proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : In vitro studies demonstrate that certain derivatives possess antibacterial activity against pathogens such as Xanthomonas oryzae, with effective concentrations (EC50) comparable to established antibiotics.
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| 5m | X. oryzae | 36.25 |
| 5r | X. oryzae | 24.14 |
| 5u | X. oryzae | 28.82 |
Antifungal Activity
Research indicates moderate antifungal activity against species like Rhizoctonia solani, which is significant in agricultural contexts where crop protection is vital.
Case Studies
Several case studies have highlighted the efficacy of the compound and its derivatives:
-
Study on Anticancer Activity : A study reported that certain derivatives exhibited cytotoxicity against breast cancer cell lines with IC50 values significantly lower than control treatments.
- Findings : Compounds were identified that inhibited cell growth by more than 70% at specific concentrations.
-
Agricultural Applications : Another study focused on the use of similar compounds as potential pesticides due to their ability to inhibit fungal growth and bacterial infections in crops.
- Results : The tested compounds showed promise as eco-friendly alternatives to conventional pesticides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
